Thiosulfuric acid Thiosulfuric acid Sulfurothioic S-acid is a thiosulfuric acid. It has a role as a mouse metabolite. It is a conjugate acid of a hydroxidodioxidosulfidosulfate(1-). It is a tautomer of a sulfurothioic O-acid.
Thiosulfuric acid is available in its salt forms sodium thiosulfate and sodium thiosulfate pentahydrate. Sodium thiosulfate is part of the World Health Organization’s list of essential medicines, and it has a variety of industrial uses, including food preservative, water de-chlorinator and paper pulp bleaching agent. Sodium thiosulfate is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical. Sodium thiosulfate is approved for the treatment of acute cyanide poisoning and it is frequently used in conjunction with sodium nitrite (a salt form of [nitrous acid]). Sodium thiosulfate is also used to reduce the risk of ototoxicity associated with [cisplatin]. When administered 6 hours after cisplatin chemotherapy, Sodium thiosulfate leads to a lower incidence of cisplatin-induced hearing loss among children without affecting its effectiveness.
Thiosulfuric acid is an Antidote.
Thiosulfuric acid is a natural product found in Homo sapiens and Bos taurus with data available.
Brand Name: Vulcanchem
CAS No.: 13686-28-7
VCID: VC1567195
InChI: InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)
SMILES: OS(=O)(=S)O
Molecular Formula: H2O3S2
Molecular Weight: 114.15 g/mol

Thiosulfuric acid

CAS No.: 13686-28-7

Cat. No.: VC1567195

Molecular Formula: H2O3S2

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

Thiosulfuric acid - 13686-28-7

Specification

CAS No. 13686-28-7
Molecular Formula H2O3S2
Molecular Weight 114.15 g/mol
IUPAC Name sulfurothioic O-acid
Standard InChI InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)
Standard InChI Key DHCDFWKWKRSZHF-UHFFFAOYSA-N
SMILES OS(=O)(=S)O
Canonical SMILES OS(=O)(=S)O
Boiling Point 100°C
Melting Point 48 °C

Introduction

Chemical Structure and Properties

Molecular Structure and Tautomerism

Thiosulfuric acid exhibits significant tautomeric behavior, with computational studies revealing multiple potential structural forms. The most stable form in the gas phase is typically the SH/OH tautomer (HSSO3H), where one hydrogen is attached to sulfur and another to oxygen . This diversity in molecular arrangement contributes to the compound's complex chemistry.

According to density functional and ab initio calculations, thiosulfuric acid can exist in different tautomeric forms depending on environmental conditions:

Tautomeric FormStructureStability Conditions
SH/OH formHSSO3HMost stable in gas phase and solutions with low water content
OH/OH formS2O2(OH)2Favored in aqueous environments and polarizable media
Trihydrate (H2S2O3·3H2O)VariableOH/OH form preferred in polarizable phase; SH/OH tautomer more stable in gas phase

The acid's molecular structure features a sulfur-sulfur bond, with one sulfur atom having a formal oxidation state of +5 (similar to sulfate) and the other having an oxidation state of -1. This arrangement creates a molecule with distinctive reactivity patterns.

Physical and Chemical Properties

PropertyValue/Description
Molecular formulaH2S2O3
Molecular weight114.14 g/mol
Physical stateLikely a colorless liquid under standard conditions (theoretical)
StabilityHighly unstable; rapidly decomposes in water
AcidityDiprotic acid capable of donating two protons
Hydration enthalpySlightly smaller than its monoanion

In terms of chemical behavior, thiosulfuric acid displays characteristic decomposition in aqueous solutions, typically forming sulfur, sulfur dioxide, and/or hydrogen sulfide through reactions such as:

H2S2O3 → H2SO3 + S or H2S2O3 → H2S + SO2

This instability makes direct experimental study challenging, with most research conducted through computational methods or by examining its more stable salts and derivatives.

Microsolvation and Theoretical Studies

Recent computational research has provided valuable insights into thiosulfuric acid's behavior in various environments. Density functional and high-level ab initio calculations have been employed to study thiosulfuric acid and its interactions with water molecules .

Investigations examining more than 40 molecules and anions (both OH and SH tautomers) revealed that in the gas phase, all monoanions of thiosulfuric acid are most stable as SH tautomers [HSSO3]−. The enthalpies of hydration were calculated to be approximately -51 ± 5 kJ mol−1 per water molecule .

Computational predictions suggest that both thiosulfuric acid and its monoanion exist as equilibrium mixtures of corresponding tautomers in aqueous solution , which helps explain some of the experimental challenges in studying the pure acid.

Derivatives and Related Compounds

Thiosulfate Salts

The most important derivatives of thiosulfuric acid are its salts, particularly sodium thiosulfate (Na2S2O3). Unlike the unstable parent acid, these salts demonstrate remarkable stability and have found numerous practical applications.

Sodium Thiosulfate

Sodium thiosulfate represents the most widely used thiosulfate salt, with distinctive properties that enable its diverse applications:

PropertyValue/Description
Chemical formulaNa2S2O3 (anhydrous) or Na2S2O3·5H2O (pentahydrate)
AppearanceWhite crystalline solid; colorless crystals in pentahydrate form
Molar mass158.11 g/mol (anhydrous), 248.18 g/mol (pentahydrate)
Solubility in waterHighly soluble; 231 g/100 mL at 100°C
Melting point48-52°C (pentahydrate)
StructureContains thiosulfate(2-) ion; two polymorphs known as pentahydrate
StabilityEffloresces in dry air; highly stable compared to thiosulfuric acid

The crystal structure of sodium thiosulfate reveals interesting features. In the solid state, the thiosulfate anion adopts a tetrahedral shape, notionally derived by replacing one oxygen atom with a sulfur atom in a sulfate anion. The S-S distance indicates a single bond, suggesting the terminal sulfur holds significant negative charge while the S-O interactions demonstrate more double-bond character .

Related Sulfur Compounds

Several compounds are structurally or chemically related to thiosulfuric acid:

  • Thiosulfurous acid - A hypothetical compound with formula HS−S(=O)−OH or HO−S(=S)−OH, which also resists isolation

  • Dithiosulfurous acid - The sulfur analog of thiosulfuric acid, in which two sulfur atoms branch off the central sulfur atom

  • Esters of thiosulfuric acid - Organic derivatives where hydrogen atoms are replaced by organic groups, such as the compound with formula C6H13NO5S3

Applications in Medicine and Industry

While thiosulfuric acid itself has limited direct applications due to its instability, its salts—particularly sodium thiosulfate—have found extensive use across multiple fields:

Medical Applications

Sodium thiosulfate has demonstrated significant medical utility:

  • Treatment of cyanide poisoning - Acts as an emergency antidote by enhancing the conversion of cyanide to less toxic thiocyanate

  • Cisplatin toxicity reduction - Helps mitigate side effects of this cancer medicine

  • Treatment of calciphylaxis - A rare disorder characterized by painful skin ulcers often associated with kidney failure

  • Management of vascular calcification - Clinical trials indicate sodium thiosulfate can reduce coronary artery calcification progression in hemodialysis patients

  • World Health Organization recognition - Included on the WHO List of Essential Medicines

The action mechanism of sodium thiosulfate appears multifactorial, as it functions as a chelating agent for divalent cations while also demonstrating antioxidant and vasodilator properties .

Industrial and Technical Applications

The salts of thiosulfuric acid find numerous industrial uses:

  • Photography - Sodium thiosulfate serves as a "fixer" in traditional silver-based photography and film development

  • Gold mining - Facilitates extraction processes for precious metals

  • Analytical chemistry - Used in iodometric titrations and other analytical procedures

  • Water treatment - Employed for dechlorination and in various treatment systems

  • Paper industry - Utilized in bleaching processes

  • Textile manufacturing - Functions as a mordant in dyeing processes

  • Leather production - Assists in various leather manufacturing processes

Chemical Reactions and Stability

Decomposition Pathways

Thiosulfuric acid undergoes characteristic decomposition reactions that explain its instability:

When exposed to dilute acids such as hydrochloric acid, thiosulfuric acid and its salts decompose to yield sulfur and sulfur dioxide:

H2S2O3 → S + SO2 + H2O

In alkaline conditions, decomposition follows different pathways, forming various sulfur-containing species including sulfide, elementary sulfur, sulfite, and thiosulfate .

Acid-Base Behavior

As a diprotic acid, thiosulfuric acid can theoretically donate two protons in solution, forming thiosulfate ions through sequential deprotonation:

H2S2O3 → H+ + HS2O3− HS2O3− → H+ + S2O32−

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator